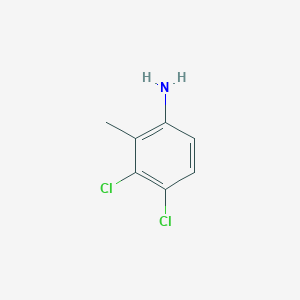

3,4-Dichloro-2-methylaniline

Descripción general

Descripción

3,4-Dichloro-2-methylaniline: is an organic compound with the molecular formula C7H7Cl2N and a molecular weight of 176.04 g/mol . It is a derivative of aniline, where two chlorine atoms are substituted at the 3rd and 4th positions, and a methyl group is substituted at the 2nd position of the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichloro-2-methylaniline typically involves the following steps:

Nitration of 2,3-Dichlorotoluene: The starting material, 2,3-dichlorotoluene, undergoes nitration using concentrated nitric acid to form 2,3-dichloro-4-nitrotoluene.

Reduction of Nitro Group: The nitro group in 2,3-dichloro-4-nitrotoluene is then reduced to an amine group using reducing agents such as tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl), yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale nitration: Using industrial-grade nitric acid and sulfuric acid as a catalyst.

Análisis De Reacciones Químicas

Types of Reactions: 3,4-Dichloro-2-methylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Further reduction can lead to the formation of fully dechlorinated amines.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under reflux conditions.

Major Products:

Oxidation: Formation of quinones or chlorinated quinones.

Reduction: Formation of dechlorinated amines.

Substitution: Formation of substituted anilines with various functional groups.

Aplicaciones Científicas De Investigación

Structure

- Molecular Formula :

- Molecular Weight : 176.04 g/mol

- Physical State : Typically appears as a solid or liquid depending on purity and conditions.

Reactivity

3,4-Dichloro-2-methylaniline can undergo various chemical reactions, including:

- Oxidation : Forming quinones or other oxidized derivatives.

- Reduction : Leading to the formation of dechlorinated amines.

- Substitution : Chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Applications in Scientific Research

This compound has diverse applications across several fields:

Chemical Synthesis

- Intermediate for Dyes and Pigments : It serves as a crucial intermediate in synthesizing various dyes and pigments due to its reactive aniline structure.

Biological Studies

- Enzyme Inhibition Studies : The compound is utilized in research focusing on enzyme inhibition and protein interactions, leveraging its structural similarity to biologically active compounds.

Pharmaceutical Development

- Potential Antimicrobial and Anticancer Agents : Research is being conducted to explore its potential in developing new pharmaceuticals, particularly targeting antimicrobial and anticancer properties .

Agricultural Chemicals

- Agrochemical Production : It is used in producing herbicides and insecticides, contributing to agricultural chemistry.

Case Study 1: Synthesis of Antimicrobial Agents

A study investigated the synthesis of novel antimicrobial agents using this compound as a precursor. The results indicated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, showcasing its potential in pharmaceutical applications.

Case Study 2: Environmental Impact Assessment

Research was conducted to assess the environmental impact of using this compound in agrochemicals. The findings highlighted the importance of evaluating toxicity levels and degradation pathways to ensure sustainable agricultural practices.

Mecanismo De Acción

The mechanism of action of 3,4-dichloro-2-methylaniline involves its interaction with molecular targets, primarily through:

Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

Protein Interactions: It can interact with proteins, altering their conformation and function.

Comparación Con Compuestos Similares

3,4-Dichloroaniline: Similar structure but lacks the methyl group at the 2nd position.

2,4-Dichloro-6-methylaniline: Similar structure but with chlorine atoms at different positions.

3,5-Dichloro-2-methylaniline: Similar structure but with chlorine atoms at the 3rd and 5th positions.

Uniqueness: 3,4-Dichloro-2-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms and a methyl group influences its reactivity and interaction with molecular targets, making it valuable in various applications .

Actividad Biológica

3,4-Dichloro-2-methylaniline (DCMA) is an aromatic amine that has garnered attention for its potential biological activities. This compound, characterized by the presence of two chlorine atoms and a methyl group on the aniline structure, has been studied for various applications in biology and medicine. Below is a detailed examination of its biological activity, including mechanisms of action, research findings, and case studies.

- Molecular Formula : C7H7Cl2N

- Molecular Weight : 176.04 g/mol

- CAS Number : 95-73-8

Mechanisms of Biological Activity

DCMA exhibits several biological activities primarily through its interactions with cellular components. Key mechanisms include:

- Enzyme Inhibition : DCMA can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and microbial growth.

- Antimicrobial Properties : Studies suggest that DCMA may possess antimicrobial and antifungal properties. It interferes with the metabolic processes of microorganisms, leading to their growth inhibition.

Antimicrobial Activity

A significant body of research indicates that DCMA has potential antimicrobial effects. For instance:

- A study highlighted the compound's effectiveness against various bacterial strains, demonstrating a notable reduction in microbial growth at certain concentrations.

- Another investigation focused on the antifungal properties of DCMA, revealing its ability to inhibit fungal pathogens in vitro.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of DCMA. These studies typically involve:

- Acute and Chronic Toxicity Tests : Animal studies have shown that exposure to high doses of DCMA can lead to adverse effects on reproductive health and liver function .

- Biomonitoring in Humans : Analytical methods such as GC-MS have been employed to detect DCMA and its metabolites in human urine, indicating potential exposure risks associated with environmental pollutants .

Case Studies

Several case studies have provided insights into the biological activity of DCMA:

- Reproductive Toxicity in Rodents : A study involving rats exposed to DCMA showed significant reproductive tissue abnormalities. The findings suggested that prolonged exposure could lead to testicular malformations and reduced androgen-dependent tissue size .

- Environmental Impact Assessment : Research assessing the presence of DCMA in agricultural runoff demonstrated its persistence in the environment and potential bioaccumulation in aquatic organisms, raising concerns about ecological toxicity .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3,4-dichloro-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIWDZYCBUCFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40606984 | |

| Record name | 3,4-Dichloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62077-25-2 | |

| Record name | 3,4-Dichloro-2-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.